![molecular formula C15H17Cl2NO B5726475 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5726475.png)
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as JNJ-7925476 and has been found to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine has been studied for its potential applications in scientific research. This compound has been found to have a variety of biological activities, including the ability to inhibit the activity of certain enzymes and receptors in the body. These activities make it a promising candidate for the development of new drugs and therapies for a variety of diseases.
Wirkmechanismus
The mechanism of action of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine involves the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been found to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of neurotransmitter signaling in the brain. By inhibiting PDE10A, 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine may have potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit PDE10A, this compound has also been found to affect the activity of other enzymes and receptors in the body. These effects may have potential applications in the treatment of a variety of diseases, including neurological disorders, cancer, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine in lab experiments is its ability to inhibit the activity of specific enzymes and receptors in the body. This makes it a valuable tool for studying the biochemical and physiological effects of these targets. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful consideration should be given to the dosage and exposure time when using this compound in experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine. One area of research could be the development of new drugs and therapies based on the biochemical and physiological effects of this compound. Another area of research could be the study of the potential side effects and toxicity of this compound, in order to better understand its safety profile. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of specific diseases, such as neurological disorders, cancer, and cardiovascular disease.
Synthesemethoden
The synthesis method for 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine involves several steps. The first step is the synthesis of 3-(2,6-dichlorophenyl)acryloyl chloride, which is then reacted with 4-methylpiperidine to produce 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine. This synthesis method has been reported in several scientific journals and is considered to be a reliable method for producing this compound.
Eigenschaften
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO/c1-11-7-9-18(10-8-11)15(19)6-5-12-13(16)3-2-4-14(12)17/h2-6,11H,7-10H2,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIMQVYALQFTIJ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,6-dichlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.